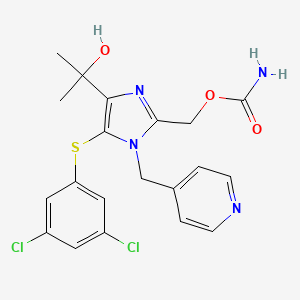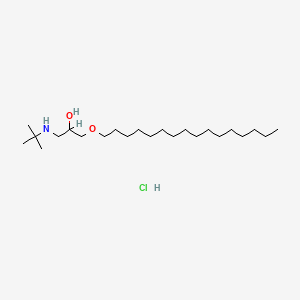
1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride is a synthetic organic compound known for its unique chemical structure and diverse applications in various scientific fields. This compound is characterized by the presence of a tert-butylamino group and a hexadecyloxy group attached to a propanol backbone, making it a versatile molecule in both research and industrial contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-chloropropanol with hexadecanol to form 3-(hexadecyloxy)-1-chloropropane. This intermediate is then reacted with tert-butylamine under basic conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography to meet the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride involves its interaction with specific molecular targets. The tert-butylamino group can interact with receptors or enzymes, modulating their activity. The hexadecyloxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: 1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride can be compared with other compounds having similar functional groups, such as:
1-((1,1-Dimethylethyl)amino)-2-propanol hydrochloride: Lacks the hexadecyloxy group, resulting in different physicochemical properties.
3-(Hexadecyloxy)-2-propanol: Lacks the tert-butylamino group, affecting its reactivity and applications.
Uniqueness: The presence of both the tert-butylamino and hexadecyloxy groups in this compound imparts unique properties, making it a valuable compound in various research and industrial applications.
Conclusion
This compound is a compound with significant potential in multiple scientific domains. Its unique structure allows for diverse chemical reactions and applications, making it a subject of ongoing research and industrial interest.
Eigenschaften
CAS-Nummer |
80762-86-3 |
|---|---|
Molekularformel |
C23H50ClNO2 |
Molekulargewicht |
408.1 g/mol |
IUPAC-Name |
1-(tert-butylamino)-3-hexadecoxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C23H49NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-21-22(25)20-24-23(2,3)4;/h22,24-25H,5-21H2,1-4H3;1H |
InChI-Schlüssel |
CKHRCQXVOBEBJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(CNC(C)(C)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



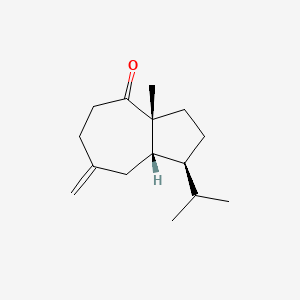

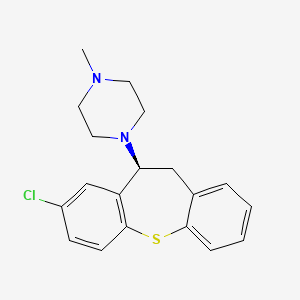

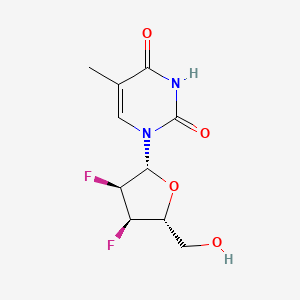
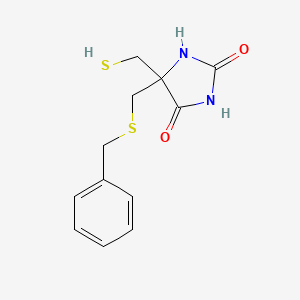

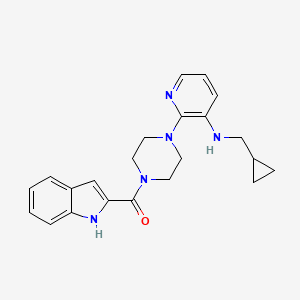
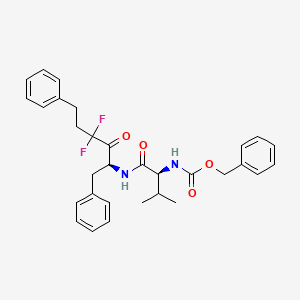
![(1R,2R,6S,7R)-4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B12783559.png)
